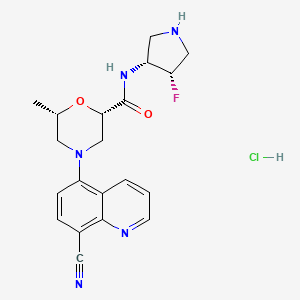
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group used to temporarily mask the reactivity of amines during chemical reactions .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid typically involves the reaction of 3-phenylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the azetidine ring and phenyl group can undergo such transformations under appropriate conditions.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be cleaved under acidic conditions to release the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid can be compared with other Boc-protected compounds such as:
1-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of an azetidine ring.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for the protection of amine groups.
The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amine with an azetidine ring, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-9-15(10-16,12(17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPGLZFFVXQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Benzo[b]thiophen-5-yl)-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B8259116.png)







